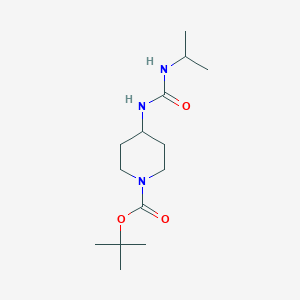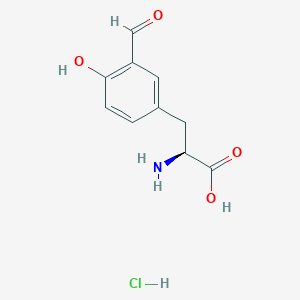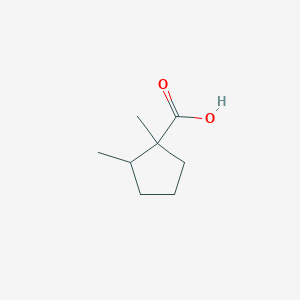
1,2-Dimethylcyclopentane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dimethylcyclopentane-1-carboxylic acid is an organic compound with the molecular formula C8H14O2 It is a derivative of cyclopentane, featuring two methyl groups and a carboxylic acid group attached to the cyclopentane ring
准备方法
Synthetic Routes and Reaction Conditions: 1,2-Dimethylcyclopentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the alkylation of cyclopentanone followed by oxidation. The reaction typically proceeds as follows:
Alkylation: Cyclopentanone is treated with methyl iodide in the presence of a strong base such as sodium hydride to introduce the methyl groups.
Oxidation: The resulting 1,2-dimethylcyclopentane is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to form the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions: 1,2-Dimethylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form dicarboxylic acids.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The methyl groups can undergo halogenation or other substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogens (Cl2, Br2), in the presence of light or a catalyst.
Major Products:
Oxidation: Dicarboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学研究应用
1,2-Dimethylcyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference compound in stereochemical studies.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 1,2-dimethylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their function. The methyl groups may influence the compound’s hydrophobic interactions and overall molecular conformation.
相似化合物的比较
Cyclopentanecarboxylic acid: Lacks the methyl groups, making it less hydrophobic.
1,2-Dimethylcyclopropane-1-carboxylic acid: Smaller ring size, different stereochemistry.
2,5-Dimethylcyclopentane-1,1-dicarboxylic acid: Contains additional carboxylic acid group, different reactivity.
Uniqueness: 1,2-Dimethylcyclopentane-1-carboxylic acid is unique due to its specific substitution pattern on the cyclopentane ring, which influences its chemical reactivity and potential applications. The presence of both methyl groups and a carboxylic acid group provides a balance of hydrophobic and hydrophilic properties, making it versatile for various research purposes.
属性
IUPAC Name |
1,2-dimethylcyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6-4-3-5-8(6,2)7(9)10/h6H,3-5H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMSFZKDBXONOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-(2-Chloroacetyl)-3,4,4a,5,7,7a-hexahydro-1H-pyrrolo[3,4-b]pyridin-2-one](/img/structure/B2733901.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide](/img/structure/B2733902.png)
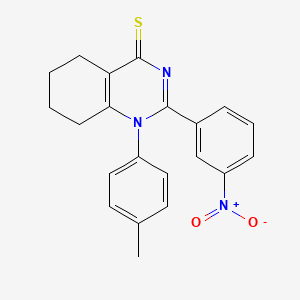
![(E)-2-cyano-N-propan-2-yl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2733908.png)
![N-(2,4-difluorophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2733910.png)
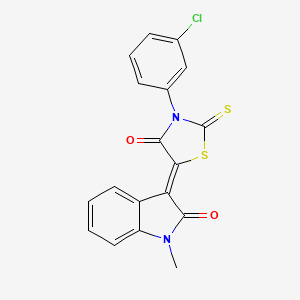
![6-(4-methoxyphenyl)-2-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2733914.png)
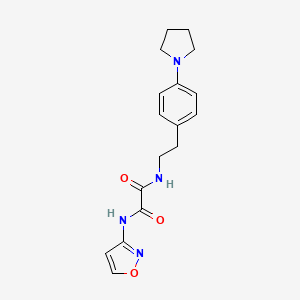

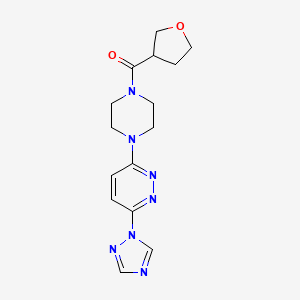
![N-(2-fluorophenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2733920.png)

